N-Stearoylsphingosine

Catalog No.
S1482313
CAS No.
2304-81-6
M.F
C36H71NO3
M. Wt
566 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Stearoylsphingosine

CAS Number

2304-81-6

Product Name

N-Stearoylsphingosine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide

Molecular Formula

C36H71NO3

Molecular Weight

566 g/mol

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octadecanamide; D-erythro-1,3-Dihydroxy-2-octadecanoylamido-trans-4-octadecene; N-Stearoyl-C18-sphingosine; N-Stearoyl-D-erythro-sphingosine; N-Stearoyl-D-sphingosine; N-Stearoylsphingenine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

N-Stearoylsphingosine (N-SS), also known as N-octadecanoylsphingosine, is a naturally occurring lipid molecule found in various organisms, including humans and the parasite Trypanosoma brucei []. It belongs to the class of long-chain ceramides, where a long fatty acid chain (stearic acid in this case) is attached to a sphingoid base []. N-SS has gained interest in scientific research due to its diverse potential applications:

Signal transduction

N-SS acts as a signaling molecule within cells, influencing various cellular processes. Studies have shown it can activate protein phosphatase 2A (PP2A) by interfering with its inhibitor, leading to increased dephosphorylation of Akt, a protein involved in cell survival and proliferation []. This suggests N-SS might play a role in regulating cell growth and survival.

Cancer research

Research suggests N-SS may have anti-cancer properties. Studies have shown it can induce cell death in various cancer cell lines, including prostate cancer cells []. Additionally, N-SS might enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to understand its potential as a cancer therapeutic [].

Neuroscience research

N-SS has been implicated in various neurological functions. Studies have shown that N-SS levels are altered in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, the exact role of N-SS in these conditions is still under investigation.

N-Stearoylsphingosine is a type of long-chain ceramide, a class of lipids []. Ceramides are essential components of the cell membrane in eukaryotes, playing a crucial role in various cellular processes []. N-Stearoylsphingosine specifically has a stearic acid (18-carbon fatty acid) attached to its sphingoid backbone [].


Molecular Structure Analysis

The molecule consists of a sphingoid base (a long-chain amino alcohol) linked to a fatty acid (stearic acid) through an amide bond, and a hydroxyl group at the terminal end []. This structure combines the properties of both the fatty acid and the sphingoid base, contributing to its amphipathic nature (having both hydrophobic and hydrophilic regions) [].


Chemical Reactions Analysis

N-Stearoylsphingosine is involved in various biochemical pathways, including:

  • Ceramide synthesis: It acts as a precursor for the synthesis of more complex ceramides with different fatty acid chain lengths [].
  • Sphingolipid metabolism: It plays a role in the breakdown and recycling of sphingolipids, a class of lipids important for cell signaling and membrane function [].

Physical And Chemical Properties Analysis

  • Hydrophobicity: The presence of the long fatty acid chain makes N-Stearoylsphingosine likely hydrophobic (water-insoluble) [].
  • Melting point: Ceramides typically have high melting points due to the strong interactions between their fatty acid chains [].
  • Stability: Ceramides are generally stable under physiological conditions (within the normal range of temperature and pH in living organisms) [].

Physical Description

Solid

XLogP3

13.9

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Other CAS

104404-17-3

Wikipedia

N-octadecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-09-14
1. S. Koybasi et al. “Defects in Cell Growth Regulation by C18:0-Ceramide and Longevity Assurance Gene 1 in Human Head and Neck Squamous CellCarcinomas” Journal of Biological Chemistry, Vol. 279(43) pp. 44311-44319, 20042. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19943. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

Explore Compound Types